molecular formula C16H16N4O2S B5046207 N,3-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

N,3-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Cat. No.: B5046207
M. Wt: 328.4 g/mol
InChI Key: HBPBGGIGHRBETB-UHFFFAOYSA-N
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Description

Thiazole is a five-membered heterocyclic compound that contains both sulfur and nitrogen . It’s a component of the vitamin thiamine (B1) and is found in many biologically active compounds . Imidazole is another five-membered heterocyclic compound, containing two nitrogen atoms . It’s known for its broad range of chemical and biological properties and is the core of many natural products and drugs .


Synthesis Analysis

Thiazole and imidazole rings are synthesized through various methods, often involving the reaction of primary amines, alpha-halo ketones, and thiourea or amidrazone . The specific synthesis process for your compound would depend on the exact arrangement and substitution of the groups in the molecule.


Molecular Structure Analysis

Thiazoles and imidazoles are planar structures characterized by significant pi-electron delocalization, giving them some degree of aromaticity . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons .


Chemical Reactions Analysis

The reactivity of thiazole and imidazole compounds depends on their substitution patterns. Generally, the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical and Chemical Properties Analysis

Thiazole is a pale yellow liquid with a pyridine-like odor . It’s slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of your specific compound would depend on its exact structure and substitution pattern.

Mechanism of Action

The mechanism of action of thiazole and imidazole derivatives depends on their specific structures and targets. They show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some thiazole derivatives, for example, can cause serious eye damage and skin burns, and can be harmful if swallowed .

Future Directions

Thiazole and imidazole derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on developing new compounds with these groups, optimizing their properties, and exploring their mechanisms of action.

Properties

IUPAC Name

N,3-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-oxophthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-10-17-11(9-23-10)8-19(2)16(22)14-12-6-4-5-7-13(12)15(21)20(3)18-14/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPBGGIGHRBETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN(C)C(=O)C2=NN(C(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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